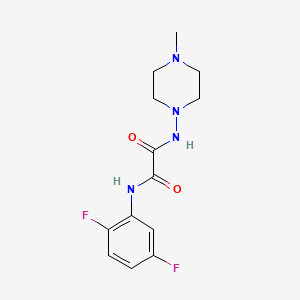

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

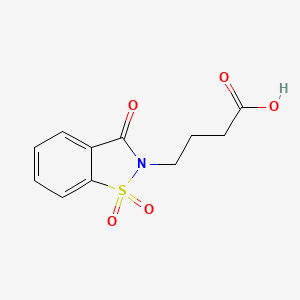

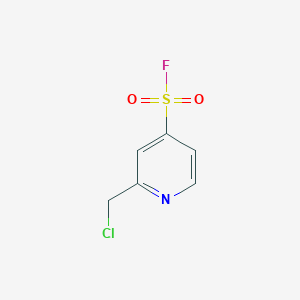

“1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the IUPAC name 1-(3,4-dichlorobenzyl)hydrazine hydrochloride . It has a molecular weight of 227.52 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

One significant area of research involves the synthesis and characterization of pyrazole derivatives, which have been identified for their antitumor, antifungal, and antibacterial properties. For example, the study by Titi et al. (2020) demonstrates the synthesis of various pyrazole derivatives and their crystallographic analysis. The biological activity against breast cancer and microbes was confirmed, indicating potential pharmacophore sites for antitumor and antimicrobial drug design (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, Ben Hadda, 2020).

Development of Heat-Resistant Polymers

Research by Mikroyannidis (1997) on polyamides and polyimides containing pyrazoline moieties explores the synthesis of new series of polymers for potential application in materials science. These polymers exhibited excellent solubility and thermal stability, making them suitable for use in heat-resistant resins (Mikroyannidis, 1997).

Organic Synthesis

The study by Prasanna, Perumal, and Menéndez (2013) discusses the L-proline-catalyzed assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles from simple starting materials. This research highlights the utility of pyrazole derivatives in organic synthesis, showcasing a method for constructing complex molecules in an environmentally friendly manner (Prasanna, Perumal, Menéndez, 2013).

Catalysis

A study by Wu et al. (2014) on rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines demonstrates the application of pyrazole derivatives in catalysis. This research provides a method for modifying existing drugs, highlighting the versatility of pyrazole compounds in chemical transformations (Wu, Fan, Xue, Yao, Zhang, 2014).

Material Science

In materials science, the work by Aly and El-Mohdy (2015) on modifying poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds for medical applications showcases another facet of pyrazole derivatives' utility. This modification enhances the polymers' properties, suggesting their potential use in creating advanced materials with specific biological activities (Aly, El-Mohdy, 2015).

Mechanism of Action

Target of Action

Similar compounds such as dichlorobenzyl alcohol have been known to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

It’s worth noting that dichlorobenzyl alcohol, a compound with a similar structure, has been associated with antibacterial, antiviral, and local anesthetic properties .

Biochemical Pathways

Compounds with similar structures have been associated with bactericidal activity, indicating a potential disruption of bacterial cell membrane integrity .

Pharmacokinetics

Dichlorobenzyl alcohol, a similar compound, is known to be released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .

Result of Action

Similar compounds have shown bactericidal activity, suggesting that they may cause cell death in bacteria .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15;/h1-4,6H,5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQYWWPDYNJFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)

![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)